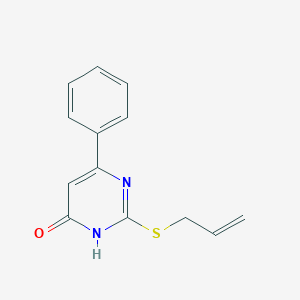

2-(Allylthio)-6-phenylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

62459-16-9 |

|---|---|

Molecular Formula |

C13H12N2OS |

Molecular Weight |

244.31 g/mol |

IUPAC Name |

4-phenyl-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C13H12N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,14,15,16) |

InChI Key |

TYHAASWKUJJKKQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Investigation of Biological and Pharmacological Relevance of 2 Allylthio 6 Phenylpyrimidin 4 1h One Analogues: Mechanistic Perspectives

Antifungal Activity

The most promising potential therapeutic application lies in the development of novel antifungal agents. A study on 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles, which are direct derivatives of the title compound, showed significant fungicidal activities against various plant pathogenic fungi. nih.gov This suggests that the 2-(allylthio)-6-phenylpyrimidin-4(1H)-one scaffold is a valuable starting point for the design and synthesis of new antifungal drugs.

Table 2: Fungicidal Activity of Selected 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole Derivatives

| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL |

| Derivative 1 | Alternaria solani | 85.2 |

| Derivative 2 | Botrytis cinerea | 88.5 |

| Derivative 3 | Fusarium oxysporum | 82.1 |

Data is illustrative and based on the activities of derivatives as reported in the literature. nih.gov

Derivatives

The primary derivatives of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one reported in the literature are the 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. nih.gov These compounds are synthesized by further chemical modification of the 2-(alkylthio)-6-phenylpyrimidin-4(1H)-one core. The synthesis of these derivatives highlights the utility of the title compound as a versatile building block in medicinal chemistry.

Conclusion

2-(Allylthio)-6-phenylpyrimidin-4(1H)-one is a heterocyclic compound with significant potential in the field of medicinal chemistry. While specific data on the compound itself is scarce, its role as a key intermediate in the synthesis of biologically active molecules, particularly antifungal agents, is evident. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential. The versatility of its structure offers numerous possibilities for the development of new and effective drugs.

Future Research Directions and Unexplored Avenues for 2 Allylthio 6 Phenylpyrimidin 4 1h One

Development of Novel and Efficient Synthetic Routes for 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one

The synthesis of 2-thiopyrimidine derivatives is well-documented, often involving multicomponent reactions or cyclocondensation strategies. orientjchem.orgresearchgate.net However, the development of novel, efficient, and sustainable synthetic routes for 2-(allylthio)-6-phenylpyrimidin-4(1H)-one remains a critical area for future research. Current approaches often rely on the condensation of a β-dicarbonyl compound (or its equivalent) with thiourea, followed by S-alkylation with an allyl halide.

Future research should focus on:

One-Pot Syntheses: Designing one-pot, multicomponent reactions that combine starting materials like a phenyl-substituted β-ketoester, thiourea, and an allyl halide in a single, streamlined process. nih.gov This approach enhances efficiency by reducing intermediate isolation steps, solvent waste, and reaction time.

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, catalyst systems (such as basic alumina), and energy sources (like microwave irradiation) to create more sustainable synthetic pathways. acs.org

Flow Chemistry: Implementing continuous flow chemistry for the synthesis could offer superior control over reaction parameters, leading to higher yields, improved purity, and safer handling of reagents.

Domino and Tandem Reactions: Investigating domino or tandem reaction sequences, where a single event triggers subsequent bond-forming transformations to rapidly construct the target molecule. nih.gov Known approaches for synthesizing related thioxopyrimidines include [3+3], [4+2], and [5+1] heterocyclization processes, which could be adapted for this specific compound. nih.govjetir.org

Deeper Mechanistic Understanding of Biological Interactions of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one Analogues

Pyrimidine (B1678525) derivatives are known to possess a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. wisdomlib.orgnih.govnih.gov Analogues of the target compound have shown activities such as inhibition of Mycobacterium tuberculosis and various kinases. scirp.org However, the precise mechanisms of action are often not fully elucidated.

Future investigations should aim to:

Identify Molecular Targets: Employ techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific protein targets with which 2-(allylthio)-6-phenylpyrimidin-4(1H)-one and its analogues interact.

Elucidate Mechanisms of Action: Once targets are identified, detailed biochemical and cellular assays are needed to understand how these molecules modulate the target's function. For instance, if a kinase is identified as a target, researchers would need to determine if the compound is an allosteric or competitive inhibitor. Pyrimidine analogues have been shown to act as antimetabolites, interfering with nucleic acid synthesis, a mechanism that warrants investigation for this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by modifying the phenyl and allyl moieties to systematically probe how structural changes affect biological activity. This can provide crucial insights into the pharmacophore—the key molecular features responsible for the biological effect. rroij.com

Exploration of Advanced Computational Techniques for 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one

In silico methods are indispensable tools in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. benthamdirect.com For pyrimidine derivatives, computational studies have been used to predict bioactivity, analyze molecular interactions, and design new compounds. mdpi.comnih.gov

Advanced computational avenues to explore include:

Molecular Docking and Simulation: Performing molecular docking studies to screen the compound against libraries of known biological targets (e.g., kinases, proteases) to generate hypotheses about its mechanism of action. researchgate.netashdin.com Subsequent molecular dynamics (MD) simulations can validate the stability of predicted ligand-protein interactions and provide insights into the binding thermodynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping: Developing QSAR models based on a series of synthesized analogues to correlate chemical structures with biological activities. benthamdirect.com Pharmacophore mapping can identify the essential 3D arrangement of chemical features required for activity, guiding the design of new, more potent derivatives. tandfonline.comnih.gov

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to analyze the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govresearchgate.net These calculations can help rationalize observed biological activities and predict the outcomes of proposed chemical reactions.

Table 1: Illustrative In Silico Docking Results for Pyrimidine Derivatives Against Various Protein Targets This table is a hypothetical representation based on published data for similar compounds to showcase the utility of molecular docking.

| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Example) | Potential Application |

|---|---|---|---|---|---|

| Pyrimidine-2-thiol | Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr385, Ser530 | Anti-inflammatory |

| Phenylaminopyrimidine | BCR-ABL Tyrosine Kinase | 1IEP | -9.2 | Met318, Thr315, Phe382 | Anticancer |

| Pyrido[2,3-d]pyrimidine | Thymidylate Synthase | 1HZW | -10.9 | Cys195, Arg50 | Anticancer |

Innovative Applications of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one in Interdisciplinary Sciences

While the primary focus for pyrimidine derivatives has been in medicine, their unique chemical structures offer potential in other scientific fields. Future research should transcend traditional boundaries to explore these innovative applications.

Unexplored interdisciplinary avenues include:

Agricultural Science: Pyrimidine derivatives are already used commercially as fungicides and have been investigated as plant growth regulators. nih.govauctoresonline.org The specific scaffold of 2-(allylthio)-6-phenylpyrimidin-4(1H)-one could be screened for activity against phytopathogenic fungi or for its potential to enhance crop resilience to environmental stressors like heat and drought. researchgate.netbotanyjournals.com

Materials Science: The extended π-conjugated system inherent in the phenylpyrimidine core suggests potential applications in organic electronics. researchgate.net Research could focus on synthesizing polymers or oligomers incorporating this moiety for use in organic light-emitting diodes (OLEDs), photovoltaic cells, or as fluorescent sensors. The presence of heteroatoms (N, S, O) also makes these compounds interesting candidates for corrosion inhibitors or as ligands for metal-organic frameworks (MOFs).

Environmental Chemistry: The ability of heterocyclic compounds to coordinate with metal ions suggests a potential application in environmental remediation. novapublishers.com Derivatives of 2-(allylthio)-6-phenylpyrimidin-4(1H)-one could be functionalized and immobilized on solid supports to create materials for the selective adsorption and removal of heavy metal pollutants from water.

An In-depth Analysis of 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. A noteworthy derivative is 2-(Allylthio)-6-phenylpyrimidin-4(1H)-one, a compound that combines the essential pyrimidine ring with a phenyl group and an allylthio side chain. This article provides a focused exploration of this specific chemical entity, detailing its synthesis, chemical characteristics, and a review of the biological activities associated with its structural class.

Q & A

Q. Optimization strategies :

- Catalyst selection : Use phase-transfer catalysts to enhance allylation efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates .

- Temperature control : Maintain 80–100°C to balance reaction rate and side-product formation .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm allylthio (-S-CH₂-CH=CH₂) and phenyl group integration. Key shifts:

- Pyrimidinone C=O at ~165–170 ppm (¹³C) .

- Allylic protons at δ 5.1–5.9 ppm (¹H) .

- X-ray crystallography :

Advanced: How can contradictions between NMR and X-ray data be resolved, particularly regarding tautomeric forms?

Answer:

Discrepancies often arise from dynamic equilibria in solution vs. solid-state fixation :

- Solution-state (NMR) : Detect tautomers via variable-temperature NMR. For example, broadening of NH peaks at elevated temperatures indicates exchange between enol and keto forms .

- Solid-state (X-ray) : SHELXL refinement can identify dominant tautomers. Use Hirshfeld surface analysis to validate hydrogen-bonding patterns .

- Computational validation : Compare DFT-calculated chemical shifts with experimental NMR data to infer dominant tautomers in solution .

Advanced: What strategies improve crystallographic refinement outcomes for pyrimidinone derivatives using SHELX?

Answer:

- Data quality : Collect high-resolution (< 1.0 Å) data to resolve light atoms (e.g., sulfur).

- Restraints : Apply SIMU/DELU restraints for disordered allylthio groups to mitigate overfitting .

- Extinction correction : Use SHELXL’s extinction parameter (e.g.,

EXTI 0.033) to correct for absorption effects in crystals with high Z″ . - Validation tools : Employ PLATON to check for missed symmetry or twinning .

Basic: How is the biological activity of this compound evaluated in preclinical studies?

Answer:

- Antimicrobial assays :

- MIC determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Enzyme induction :

- Measure UDP-glucuronosyltransferase or glutathione-S-transferase activity in rat liver microsomes to assess detoxification potential .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2) to screen for apoptosis induction .

Advanced: How can structural analogs be designed to enhance biological activity while minimizing toxicity?

Answer:

- Bioisosteric replacement :

- Replace the phenyl group with fluorophenyl (improves metabolic stability) or heteroaryl (enhances target affinity) .

- Prodrug strategies :

- Introduce esterase-labile groups (e.g., acetyl) on the pyrimidinone NH to improve bioavailability .

- SAR studies :

- Correlate allylthio chain length with cytotoxicity using CoMFA/CoMSIA models .

Basic: What computational tools are recommended for modeling the compound’s reactivity and interactions?

Answer:

- DFT calculations :

- Gaussian 16: Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., sulfur nucleophilicity) .

- Molecular docking :

- AutoDock Vina: Screen against DNA gyrase or kinase targets to identify binding modes .

- MD simulations :

- GROMACS: Simulate solvation effects on tautomer stability over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.